

BODIPY FL C5: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bodipy FL C5*

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An In-depth Technical Guide on the Core Applications of **BODIPY FL C5** as a Fluorescent Fatty Acid Analog for Researchers, Scientists, and Drug Development Professionals.

Introduction

BODIPY FL C5, or 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoic acid, is a lipophilic, green-fluorescent dye widely employed as an analog of a medium-chain fatty acid.^[1] Its unique photophysical properties, including high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in cell biology, particularly for the study of lipid metabolism and trafficking.^{[2][3]} ^[4] This technical guide provides a comprehensive overview of **BODIPY FL C5**, including its core properties, experimental protocols, and applications in visualizing cellular lipid dynamics.

Core Properties and Spectral Characteristics

The BODIPY FL fluorophore is characterized by its bright, green fluorescence, with spectral properties similar to fluorescein (FITC) and Alexa Fluor 488.^{[2][5][6]} Unlike these water-soluble dyes, the hydrophobic nature of **BODIPY FL C5** allows it to readily intercalate into and traverse cellular membranes, mimicking the behavior of natural fatty acids.^{[3][7]}

Quantitative Data Summary

For ease of reference, the key quantitative properties of **BODIPY FL C5** are summarized in the table below.

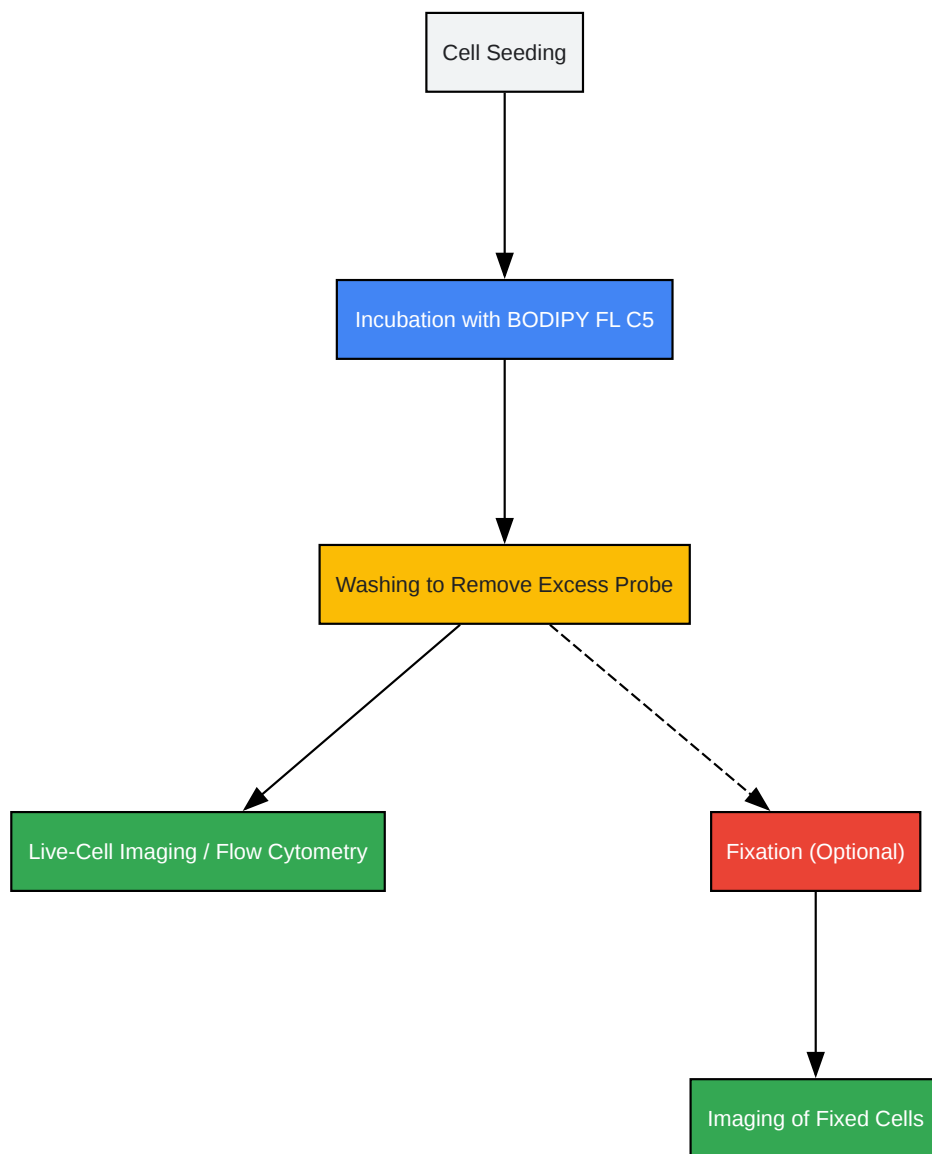
Property	Value	Reference
Excitation Maximum (Ex)	~500-505 nm	[8] [9] [10]
Emission Maximum (Em)	~510-513 nm	[8] [9] [10] [11]
Molecular Weight	417.21 g/mol	[11]
Extinction Coefficient	~87,000 cm ⁻¹ M ⁻¹	[6]
Fluorescence Lifetime	~5 nanoseconds or longer	[2] [3] [6]

Key Applications and Experimental Workflows

BODIPY FL C5 serves as a versatile tool for investigating various aspects of fatty acid metabolism. It can be directly transported to the liver and incorporated into more complex lipids, such as phospholipids and triacylglycerols (TAGs), allowing for the visualization of lipid droplets, cell membranes, and ductal networks.[\[1\]](#)

Fatty Acid Uptake and Trafficking

A primary application of **BODIPY FL C5** is in monitoring the uptake and intracellular trafficking of fatty acids. The general workflow for such an experiment is depicted below.



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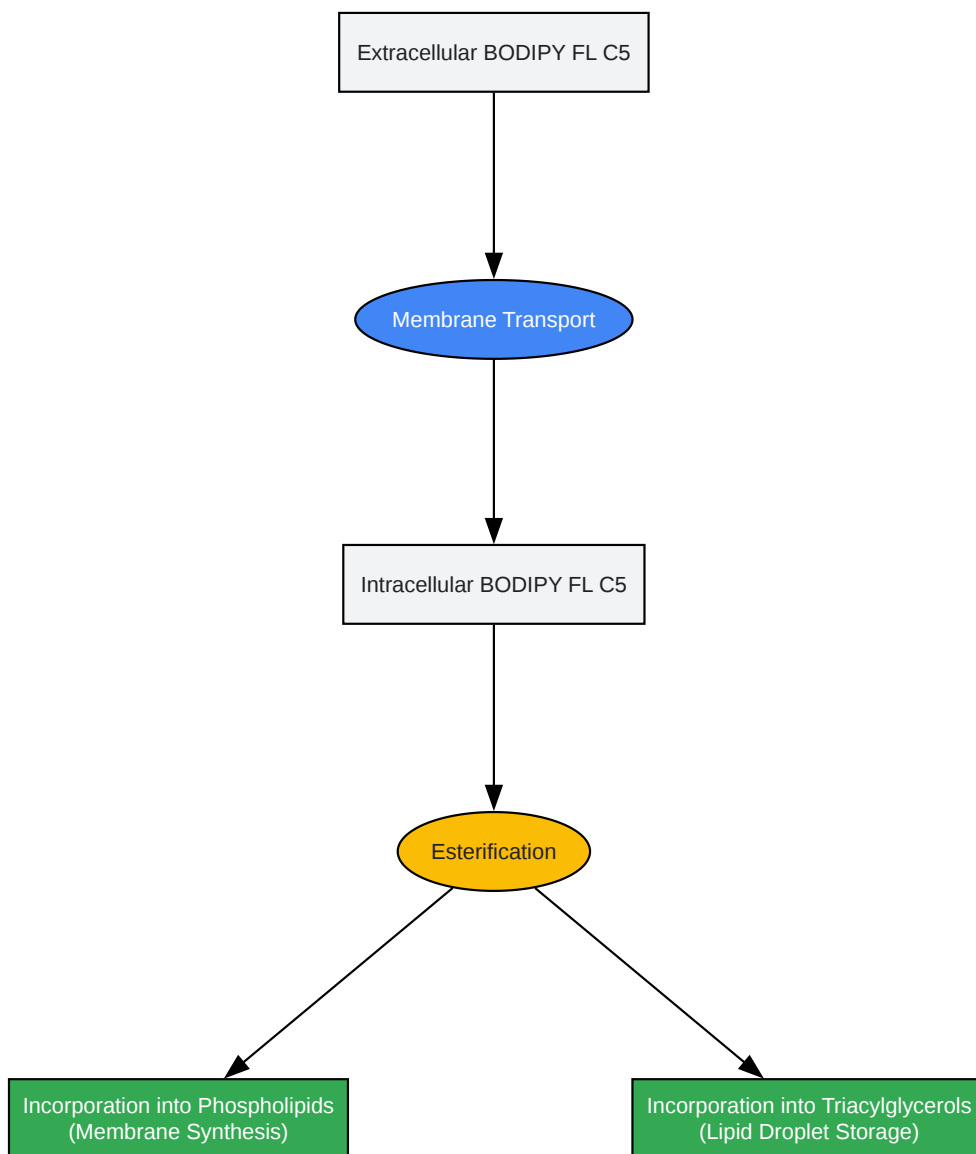
General workflow for a fatty acid uptake experiment.

This process allows for the real-time visualization of fatty acid incorporation into cellular structures. For instance, after cellular uptake, **BODIPY FL C5** can be observed accumulating in

lipid droplets and endosomal-like compartments.[\[1\]](#)

Signaling Pathway Visualization

BODIPY FL C5 can be used to trace the metabolic fate of fatty acids within the cell, from uptake to storage or utilization. The following diagram illustrates a simplified pathway of fatty acid processing.



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Simplified metabolic pathway of **BODIPY FL C5**.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for common applications of **BODIPY FL C5**.

Staining of Live Cells for Fluorescence Microscopy

This protocol is adapted for the general staining of lipid structures in living cells.

Materials:

- **BODIPY FL C5** stock solution (e.g., 1-5 mM in DMSO)
- Culture medium (serum-free for incubation)
- Phosphate-buffered saline (PBS)
- Cells cultured on coverslips or in imaging dishes

Procedure:

- Preparation of Staining Solution: Prepare a working solution of **BODIPY FL C5** at a final concentration of 0.1–2 μ M in serum-free culture medium.[\[12\]](#)
- Cell Preparation: Culture cells to 70-80% confluency.[\[12\]](#) Gently wash the cells twice with PBS to remove residual medium.
- Staining: Add the **BODIPY FL C5** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[12\]](#)[\[13\]](#)
- Washing: Remove the staining solution and wash the cells gently two to three times with PBS to remove unbound dye and reduce background fluorescence.[\[12\]](#)
- Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490-505 nm; Emission: ~510-530 nm).[\[9\]](#)[\[14\]](#)

Staining of Fixed Cells

Fixation can be useful for co-localization studies with immunofluorescence.

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- **BODIPY FL C5** working solution (0.5–5 μ M in PBS)[[12](#)]
- PBS
- Mounting medium (e.g., with DAPI for nuclear counterstaining)

Procedure:

- Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[[12](#)]
- Washing: Wash the cells two to three times with PBS to remove the fixative.[[12](#)]
- Staining: Incubate the fixed cells with the **BODIPY FL C5** working solution for 20-60 minutes in the dark.[[12](#)]
- Final Washes: Wash the cells two to three times with PBS.
- Mounting and Imaging: Mount the coverslips onto slides using an anti-fade mounting medium. Image using a confocal or fluorescence microscope.[[12](#)]

Fatty Acid Uptake Assay using Flow Cytometry

Flow cytometry allows for the quantification of fatty acid uptake in a cell population.

Materials:

- **BODIPY FL C5** staining solution (e.g., 2 μ M in PBS or appropriate buffer)[[13](#)]
- Cell suspension
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Trypsin-EDTA (for adherent cells)

Procedure:

- Cell Preparation: Prepare a single-cell suspension. For adherent cells, trypsinize and resuspend in culture medium.[13]
- Staining: Incubate the cell suspension with the **BODIPY FL C5** staining solution for 15 minutes at 37°C in the dark. Include an unstained control sample.[13]
- Washing: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and wash once with PBS.[13]
- Resuspension: Resuspend the cell pellet in flow cytometry buffer.[13]
- Analysis: Analyze the cells on a flow cytometer, detecting the green fluorescence in the appropriate channel (e.g., FL1). A minimum of 10,000 events per sample is recommended. [13]

Applications in Drug Development

The ability to visualize and quantify fatty acid uptake and lipid storage makes **BODIPY FL C5** a valuable tool in drug discovery and development. It can be utilized in high-throughput screening assays to identify compounds that inhibit fatty acid transport proteins (FATPs).[15][16] Such assays are crucial for developing therapeutics for metabolic diseases, including obesity, diabetes, and certain cancers, where altered lipid metabolism is a key pathological feature.

Conclusion

BODIPY FL C5 is a robust and versatile fluorescent probe for the investigation of fatty acid uptake, trafficking, and metabolism. Its favorable spectral properties and ability to mimic natural fatty acids have established it as a cornerstone tool in cellular lipid research. The protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful fluorescent analog in their studies.

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